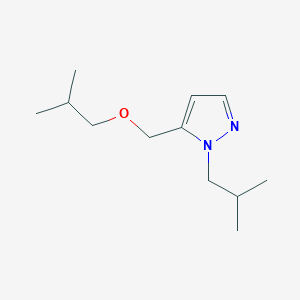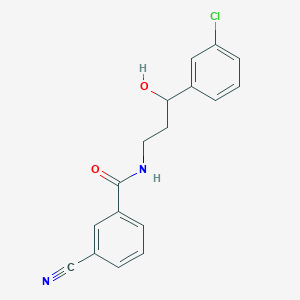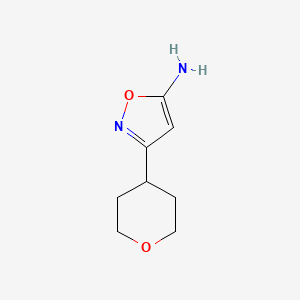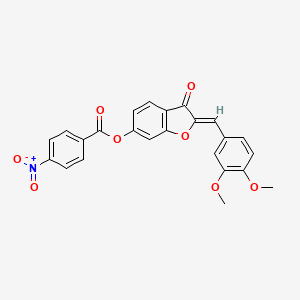
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBMP is a pyrazole derivative that has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been shown to inhibit the activity of cAMP-dependent protein kinase, which may be due to its ability to bind to the enzyme and prevent it from functioning properly.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been shown to have several biochemical and physiological effects, including the inhibition of cAMP-dependent protein kinase activity. Additionally, 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been shown to increase the levels of cyclic AMP, a molecule that plays a crucial role in many cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its unique biochemical and physiological effects, which can be useful in studying various biological processes. However, one limitation is that the mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood, which may make it difficult to interpret results from experiments using this compound.
Future Directions
There are several future directions for research involving 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is investigating the potential therapeutic applications of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole, particularly in the treatment of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a multi-step process that involves several reactions. One method for synthesizing 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 4-acetyl-1,3-dimethylpyrazole with isobutyl alcohol in the presence of a strong acid catalyst. This is followed by a reaction with paraformaldehyde and sodium borohydride to produce 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole.
Scientific Research Applications
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been used in several scientific studies to investigate its potential as a tool for studying various biological processes. One study found that 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can inhibit the activity of the enzyme cAMP-dependent protein kinase, which plays a crucial role in many cellular processes. This inhibition can be useful in studying the role of this enzyme in various biological processes.
properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-14-12(5-6-13-14)9-15-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBXHASWDPAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)


![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)